molecular formula C11H15N3O5S B14269252 4-tert-Butyl-N-carbamoyl-2-nitrobenzene-1-sulfonamide CAS No. 133279-16-0

4-tert-Butyl-N-carbamoyl-2-nitrobenzene-1-sulfonamide

Cat. No.: B14269252
CAS No.: 133279-16-0
M. Wt: 301.32 g/mol
InChI Key: UVRPKJURYIVBQE-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-carbamoyl-2-nitrobenzene-1-sulfonamide is an organic compound with a complex structure that includes a tert-butyl group, a carbamoyl group, a nitro group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Butyl-N-carbamoyl-2-nitrobenzene-1-sulfonamide typically involves multiple steps. One common method starts with the nitration of tert-butylbenzene to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-tert-Butyl-N-carbamoyl-2-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-tert-Butyl-N-carbamoyl-2-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-N-carbamoyl-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its combination of a tert-butyl group, a carbamoyl group, a nitro group, and a sulfonamide group makes it a versatile compound for various research purposes .

Properties

CAS No.

133279-16-0

Molecular Formula

C11H15N3O5S

Molecular Weight

301.32 g/mol

IUPAC Name

(4-tert-butyl-2-nitrophenyl)sulfonylurea

InChI

InChI=1S/C11H15N3O5S/c1-11(2,3)7-4-5-9(8(6-7)14(16)17)20(18,19)13-10(12)15/h4-6H,1-3H3,(H3,12,13,15)

InChI Key

UVRPKJURYIVBQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)S(=O)(=O)NC(=O)N)[N+](=O)[O-]

Origin of Product

United States

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